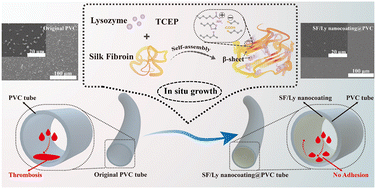An in situ grown ultrathin and robust protein nanocoating for mitigating thromboembolic issues associated with cardiovascular medical devices†
Biomaterials Science Pub Date: 2023-08-25 DOI: 10.1039/D3BM01188G
Abstract
Thromboembolism, arising from the utilization of cardiovascular medical devices, remains a prevalent issue entailing substantial morbidity and mortality. Despite the proposal of various surface modification strategies, each approach possesses inherent limitations and drawbacks. Herein, we propose a novel approach for the in situ growth of nanocoatings on various material surfaces through the cooperative assembly of silk fibroin (SF) and lysozyme. The intrinsic in situ growth characteristic enables the nanocoatings to achieve stable and uniform adherence to diverse substrate surfaces, including the inner surface of intravascular catheters, to redefine the surface properties of the material. The features of the hydrophilic and negatively charged nanocoating contribute to its antithrombotic properties, as evidenced by the reduced likelihood of platelet adhesion upon modification of the ultrathin and mechanically robust coating. In vitro assessment confirms a significant reduction in blood clot formation along with the promotion of anticoagulation. Such a SF/Ly nanocoating holds substantial promise as a surface modification strategy to enhance the hemocompatibility of medical devices and other materials that come into contact with blood, particularly in situations where medical-grade materials are temporarily unavailable, thus providing a feasible alternative.


Recommended Literature
- [1] Kinetic study of polydopamine sphere synthesis using TRIS: relationship between synthesis conditions and final properties
- [2] Exfoliated clay nanosheets as an efficient additive for improving the electrode functionality of graphene-based nanocomposites†
- [3] A Ni(i)Fe(ii) analogue of the Ni-L state of the active site of the [NiFe] hydrogenases†
- [4] Cocoa flavanol supplementation preserves early and late radial artery function after transradial catheterization†
- [5] Sources of radiation and absorption cells
- [6] Carbon scaffold structured silicon anodes for lithium-ion batteries
- [7] A method for the determination of silver in ores and mineral products by atomic-absorption spectroscopy
- [8] Facile in situ fabrication of oriented titania submicrorods embedded into a superelastic nickel–titanium alloy fiber substrate and their application in solid-phase microextraction
- [9] Nonconductive layered hexagonal boron nitride exfoliation by bipolar electrochemistry†
- [10] Structure–property relationships based on Hammett constants in cyclometalated iridium(iii) complexes: their application to the design of a fluorine-free FIrPic-like emitter†










